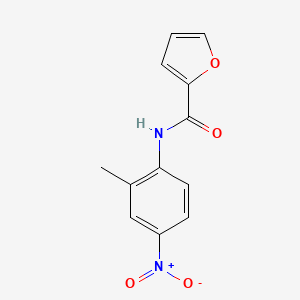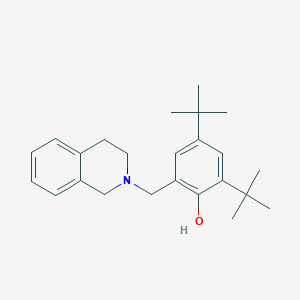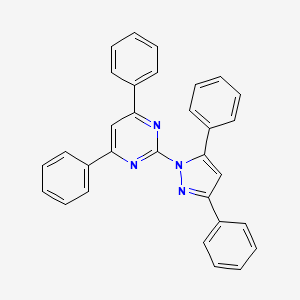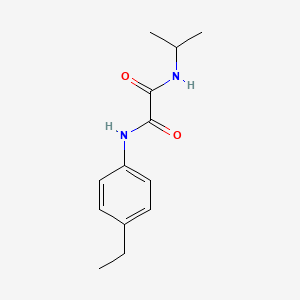![molecular formula C16H14BrClO4 B5050092 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as BCA, is a chemical compound used in scientific research. It is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. BCA has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and diabetes.
Mechanism of Action
4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. This process plays a critical role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in various diseases. By inhibiting PTP activity, 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde can modulate cellular signaling pathways and potentially have therapeutic effects in diseases where PTP dysregulation is a contributing factor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde are largely related to its inhibition of PTP activity. By modulating cellular signaling pathways, 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde can affect various cellular processes, including proliferation, differentiation, and apoptosis. Additionally, 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have immunomodulatory effects, potentially affecting the activity of various immune cells. 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have metabolic effects as well.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is its potent and selective inhibition of PTPs, making it a useful tool for studying the role of PTPs in various cellular processes. However, one limitation of 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is its relatively complex synthesis process, which may limit its availability and increase its cost. Additionally, 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde may have off-target effects on other enzymes or cellular processes, which could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is its potential as a cancer therapy, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the immunomodulatory effects of 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde and its potential as a treatment for autoimmune disorders. Finally, the metabolic effects of 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde in animal models of diabetes suggest that it may have potential as a therapeutic agent for this disease, and further studies are needed to explore this potential further.
Synthesis Methods
The synthesis of 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 4-bromo-2-chlorophenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to yield 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde. The synthesis process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
Scientific Research Applications
4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of PTPs, which are implicated in the development and progression of cancer, autoimmune disorders, and diabetes. 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have anti-tumor effects in various cancer cell lines, and it has been suggested that it may be a promising candidate for cancer therapy. Additionally, 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have immunomodulatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis. 4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have therapeutic potential for this disease as well.
properties
IUPAC Name |
4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO4/c1-20-16-8-11(10-19)2-4-15(16)22-7-6-21-14-5-3-12(17)9-13(14)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAOURAVHNWKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5050017.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5050056.png)
![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)



![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)

![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
